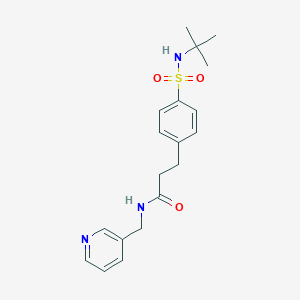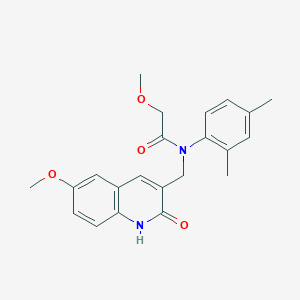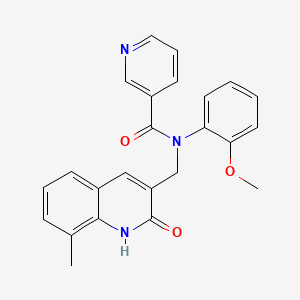
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HMN-214, is a small molecular compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells. In neuroprotection, this compound activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative stress in neurons.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. This compound has also been shown to induce apoptosis in cancer cells, activate the Nrf2/ARE pathway in neurons, and inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments include its ability to inhibit cancer cell growth, protect neurons from oxidative stress, and reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several potential future directions for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in combination with other anticancer drugs, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a small molecular compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. This compound has the potential to be used in cancer treatment, neuroprotection, and anti-inflammatory effects, and further studies are needed to determine its safety and efficacy.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2-chloronicotinic acid, followed by the reaction with 2-hydroxy-8-methylquinoline-3-carboxaldehyde. This reaction results in the formation of this compound, which can be purified using column chromatography.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory effects, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-5-8-17-13-19(23(28)26-22(16)17)15-27(20-10-3-4-11-21(20)30-2)24(29)18-9-6-12-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRFLVBTZCAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

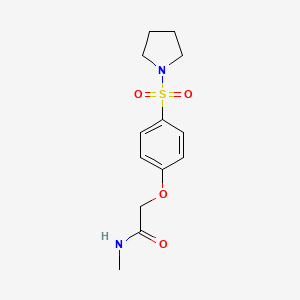


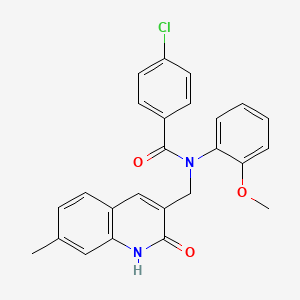

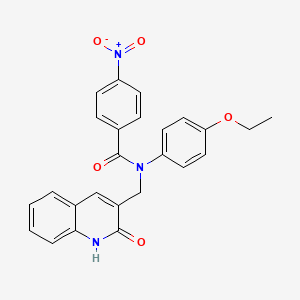
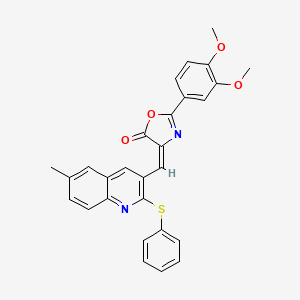
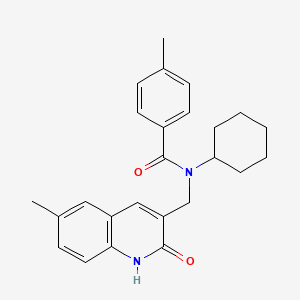
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
